(RS)-3,5-DHPG

説明

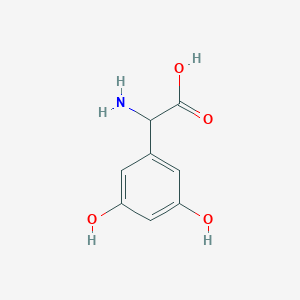

2-amino-2-(3,5-dihydroxyphenyl)acetic acid is an alpha-amino acid.

作用機序

Biochemical Pathways

The biosynthesis of 3,5-Dihydroxyphenylglycine (RS)-3,5-DHPG involves a series of enzymatic reactions. Four proteins, DpgA–D, are required for the biosynthesis of this nonproteinogenic amino acid monomer . DpgA, a type III polyketide synthase, initiates the synthesis by condensing acetyl-CoA with three molecules of malonyl-CoA . The resulting compound then cyclizes to form a C8 intermediate . DpgB/D then dehydrates the intermediate, promoting the loss of water and isomerizing the product to aromatize the ring .

Result of Action

The activation of mGluR1 and mGluR5 by 3,5-Dihydroxyphenylglycine this compound can have various molecular and cellular effects. It has been investigated for therapeutic effects in the treatment of neuronal injury (such as those associated with ischemia or hypoxia), cognitive enhancement, and Alzheimer’s disease .

生化学分析

Biochemical Properties

3,5-Dihydroxyphenylglycine interacts with group I metabotropic glutamate receptors (mGluRs) mGluR1 and mGluR5 . Agonist activity is found in only the (S)-isomer, and (S)-3,5-Dihydroxyphenylglycine may be a partial agonist of group I mGluRs .

Cellular Effects

The cellular effects of 3,5-Dihydroxyphenylglycine are primarily mediated through its interaction with mGluRs. As an agonist, it can activate these receptors, influencing various cellular processes. For instance, it has been investigated for therapeutic effects in the treatment of neuronal injury (such as those associated with ischemia or hypoxia), cognitive enhancement, and Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of action of 3,5-Dihydroxyphenylglycine involves its binding to mGluRs, specifically mGluR1 and mGluR5 This binding activates these receptors, leading to various downstream effects

Metabolic Pathways

3,5-Dihydroxyphenylglycine is enzymatically derived from the polyketide synthase pathway . This process involves several enzymes, including DpgA-D and 4-hydroxyphenylglycine transferase (Pgat) .

生物活性

(RS)-3,5-Dihydroxyphenylglycine, commonly referred to as (RS)-3,5-DHPG, is a selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGlu1 and mGlu5. This compound has garnered attention in neuroscience due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on neurotransmission, and implications for various neurological conditions.

This compound primarily acts as an agonist at mGlu1 and mGlu5 receptors, which are G-protein coupled receptors involved in modulating synaptic transmission and plasticity. The compound is also noted for its antagonistic properties against certain mGluRs linked to phospholipase D signaling pathways .

Key Mechanisms:

- Calcium Channel Regulation : this compound induces an increase in intracellular calcium concentrations , modulating various calcium channels and influencing neuronal excitability .

- Neurotransmitter Modulation : It affects the release of neurotransmitters such as dopamine and glutamate, thereby impacting synaptic plasticity. The compound can enhance or inhibit excitatory postsynaptic potentials (EPSPs) based on concentration and context .

- Long-Term Potentiation and Depression : Depending on the dosage, this compound can induce long-term depression (LTD) or long-term potentiation (LTP) in neuronal cultures, highlighting its role in synaptic plasticity .

Biological Effects

The biological effects of this compound are extensive and can vary significantly based on the experimental conditions and tissue types involved.

Table 1: Summary of Biological Effects of this compound

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

- Cognitive Function Improvement : Research indicates that administration of (S)-3,5-DHPG enhances cognitive function in models of ischemia and hypoxia. This suggests a potential therapeutic application for cognitive impairments associated with neurodegenerative diseases like Alzheimer’s .

- Pain Modulation Studies : In animal models, (S)-3,5-DHPG has been shown to induce persistent thermal hyperalgesia. The mechanisms involve activation of NMDA receptors through mGluR pathways, demonstrating its significance in pain perception .

- Neurotransmitter Dynamics : A study examining the effects of this compound on dopamine release found that it profoundly depresses synaptic dopamine release in vitro while affecting anxiety-like behaviors in vivo . This underscores its dual role as both an agonist and antagonist depending on receptor context.

化学反応の分析

Receptor Binding and Selectivity

(RS)-3,5-DHPG primarily acts as a dual agonist at mGluR1 and mGluR5 receptors, which are coupled to Gαq-proteins and activate phospholipase Cβ1 (PLCβ1). This triggers downstream signaling, including inositol trisphosphate (IP3)-mediated Ca²⁺ release and diacylglycerol (DAG)-dependent protein kinase C (PKC) activation . Notably, it antagonizes metabotropic glutamate receptors linked to phospholipase D (PLD) in adult hippocampal tissue .

| Receptor Target | Effect | Key Mechanism | Reference |

|---|---|---|---|

| mGluR1/mGluR5 | Agonism | Activates PLCβ1 → IP3/DAG pathway | |

| PLD-linked mGluRs | Antagonism | Inhibits PLD activity |

Interaction with NMDA Receptors

This compound exhibits off-target effects at NMDA receptors, inhibiting NMDA/glycine currents in recombinant systems. At 300 μM, it reduces NMDA receptor currents by ~30% in HEK293 cells expressing NR1–1a/NR2A subunits . This cross-reactivity occurs via partial displacement of glycine and glutamate at NMDA receptor binding sites, with a K<sub>i</sub> of 336 μM for the glutamate site .

| Concentration | NMDA Receptor Effect | Mechanism |

|---|---|---|

| 300 μM | 30% current inhibition | Glycine/glutamate site modulation |

Calcium Signaling and Kinase Activation

This compound induces transient Ca²⁺ release from intracellular stores via mGluR1/5 activation. In synaptoneurosomes, this triggers calcium/calmodulin-dependent protein kinase II (CaMKII) phosphorylation, which is critical for initiating protein synthesis-dependent long-term depression (LTD) . CaMKII inhibition (e.g., with KN62 or AIP) abolishes both DHPG-induced LTD and protein synthesis .

| Pathway | Effect | Key Finding |

|---|---|---|

| CaMKII phosphorylation | ↑ Phospho-CaMKII (T286) | Required for DHPG-LTD and protein synthesis |

Modulation of Synaptic Plasticity

This compound induces a novel form of LTD in hippocampal CA1 neurons, distinct from NMDA receptor-dependent LTD. Key features include:

-

Synapse specificity : LTD occurs only at stimulated synapses .

-

Independence from synaptic stimulation : No requirement for concurrent presynaptic activity .

-

mRNA translation dependence : Requires rapamycin-sensitive translation pathways .

| Parameter | DHPG-LTD Characteristics |

|---|---|

| Induction time | 5–10 min application of 10 μM DHPG |

| Reversibility | LTP can be reinduced post-LTD |

| Pharmacological blockers | KN62 (CaMKII), cycloheximide |

In Vivo Pharmacological Effects

In spinal cord models, intrathecal this compound (15 nmol/mouse) induces hyperalgesia via mGluR5, reducing tail immersion latency by ~50%. This effect is blocked by mGluR5 antagonists (e.g., MPEP, ID<sub>50</sub> = 18.63 nmol/mouse) .

| Dose | Effect | Antagonist Reversal |

|---|---|---|

| 15 nmol/mouse | Hyperalgesia (↓ latency 54.1%) | MPEP (ID<sub>50</sub> = 18.63 nM) |

Structural and Solubility Data

This compound is a water-soluble glycine derivative (solubility: 10 mM in water) with a molecular weight of 183.16 Da. It is sensitive to light and oxidation, requiring storage at -20°C in desiccated conditions .

| Property | Value |

|---|---|

| Molecular formula | C<sub>8</sub>H<sub>9</sub>NO<sub>4</sub> |

| CAS Number | 146255-66-5 |

| Purity | ≥99% (HPLC) |

特性

IUPAC Name |

2-amino-2-(3,5-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOWCUZPEFNHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311536 | |

| Record name | 3,5-Dihydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146255-66-5 | |

| Record name | 3,5-Dihydroxyphenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146255-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146255665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIHYDROXYPHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YR2N37E6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。